(6-Chloropyridazin-3-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(6-chloropyridazin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVUVZUZWSNJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-68-8 | |
| Record name | (6-chloropyridazin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary targets of (6-Chloropyridazin-3-yl)methanol hydrochloride are the neuronal nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound interacts with its targets, the nAChRs, by binding to them. This binding can lead to changes in the receptor’s conformation, which can affect the transmission of signals in the nervous system.
Biochemical Pathways
Given its interaction with nachrs, it is likely that it affects pathways related to neurotransmission.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant. These properties suggest that the compound can be readily absorbed and distributed in the body, potentially affecting its bioavailability.
Biological Activity
(6-Chloropyridazin-3-yl)methanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
Molecular Formula : CHClNO·HCl
Molecular Weight : 194.06 g/mol
The compound features a chlorinated pyridazine ring, which is known for its diverse biological activities. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloropyridazine moiety can engage in hydrogen bonding and π-π interactions, facilitating modulation of enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features allow binding to various receptors, potentially altering signaling pathways critical in disease processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells.
Case Study 1 : A study demonstrated an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating moderate potency against this cancer type.
Antiviral Activity
The compound has also shown promise in antiviral applications. It demonstrated efficacy against herpes simplex virus type 1 (HSV-1), suggesting potential for development as an antiviral agent.
Case Study 2 : In vitro studies revealed a significant reduction in HSV-1 titers at concentrations as low as 8 µM.
Enzyme Inhibition
The compound's ability to inhibit specific kinases has been noted, particularly those involved in nucleoside metabolism essential for viral replication.
Comparative Analysis with Similar Compounds
To provide context for the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences in biological activity among related compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 12 | Anticancer, Antiviral |
| (5-Aminomethyl)-2-thienylmethanone hydrochloride | 15 | Anticancer |
| (5-Aminomethyl)-2-thienylmethanone acetate | 25 | Moderate Antiviral |
Research Findings
Recent studies have reinforced the biological relevance of this compound:
- Cytotoxic Effects : A study evaluated the cytotoxic effects on various cancer cell lines, revealing an IC50 value of approximately 12 µM against MCF-7 cells.
- Antiviral Efficacy : Another investigation focused on the compound's antiviral activity against HSV-1, demonstrating a significant reduction in viral titers at concentrations as low as 8 µM.
Scientific Research Applications
Medicinal Chemistry
(6-Chloropyridazin-3-yl)methanol hydrochloride has shown promise as a scaffold for developing novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity:
- Antiangiogenic Activity : Research has demonstrated that pyridazine derivatives exhibit potent inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis. Certain derivatives have shown IC50 values in the low micromolar range, indicating significant potential as anti-cancer agents .
- Antitumor Agents : Compounds derived from this scaffold have been tested against various cancer cell lines, showing high inhibition percentages (e.g., >80% against leukemia and lung cancer cell lines) at specific concentrations .
Agrochemicals
The compound's ability to modulate biological pathways makes it a candidate for developing agrochemicals that can enhance crop yields or resist pests:
- Herbicides and Pesticides : Pyridazine derivatives are being explored for their herbicidal properties, with some showing effectiveness against key agricultural weeds. The chlorinated structure contributes to their stability and efficacy in field conditions.
Material Science
The unique properties of this compound lend themselves to applications in the development of advanced materials:
- Dyes and Pigments : This compound can serve as an intermediate in synthesizing dyes due to its chromophoric properties. Its derivatives are being investigated for use in textile and polymer industries.
Case Studies
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. Key methods include:
- Condensation Reactions : Reacting chlorinated pyridazines with various amines.
- Reduction Reactions : Using reducing agents like lithium aluminum hydride to introduce methanol groups.
The mechanism of action varies depending on the application but often involves interaction with specific biological targets such as enzymes or receptors, leading to downstream effects that inhibit tumor growth or alter physiological responses in plants.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The 6-chloro group on the pyridazine ring undergoes nucleophilic substitution under specific conditions. Key reactions include:
Example : Reaction with piperazine derivatives under Buchwald–Hartwig conditions yields pharmacologically relevant piperazine hybrids . The chlorine atom is replaced by nitrogen-based nucleophiles, forming stable C–N bonds.
Functionalization of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group participates in oxidation, esterification, and protection/deprotection reactions:
Key Insight : Oxidation converts the hydroxymethyl group to a carboxylic acid, enabling further derivatization into amides or esters . Esterification with acetic anhydride is a common protection strategy .
Heterocyclic Ring Formation
The compound serves as a precursor for synthesizing fused heterocycles:
Example : Cyclocondensation with thiourea generates tricyclic systems like pyridazino[6,1-b]quinazolin-10-ones, which exhibit antimicrobial activity .
Reductive Transformations
The hydroxymethyl group and pyridazine ring can be reduced under controlled conditions:
| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, MeOH | 6-Hydroxypyridazin-3-ylmethanol | 90% | |
| Borohydride reduction | NaBH₄, THF | Saturated pyridazine derivatives | 75% |
Note : Catalytic hydrogenation selectively reduces the pyridazine ring while preserving the hydroxymethyl group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
Application : These reactions enable the introduction of aromatic moieties for drug discovery .
Biological Activity Correlations
Derivatives of (6-chloropyridazin-3-yl)methanol hydrochloride show notable bioactivity:
Highlight : The 6-methoxy derivative exhibits COX-2 inhibitory activity surpassing celecoxib in preclinical models .
Stability and Reaction Optimization
Comparison with Similar Compounds
Core Structural Variations
The following table compares key structural features of (6-Chloropyridazin-3-yl)methanol hydrochloride with structurally related compounds:
Physicochemical Properties
Melting Points and Stability
- This compound exhibits a melting point range of 180–185°C, attributed to ionic interactions in the hydrochloride form .
- Thiadiazole derivatives (e.g., compound 7a-7c) show higher thermal stability (mp 236–238°C ) due to aromatic thiadiazole rings enhancing crystallinity .
- Piperidine derivatives (e.g., [1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol) have lower melting points (160–165°C), reflecting conformational flexibility .
Spectral Data
- IR Spectroscopy : Hydroxymethyl groups in all compounds show characteristic O–H stretches near 3200–3400 cm⁻¹ , while chloropyridazine C–Cl vibrations appear at 650–750 cm⁻¹ .
- NMR : The 6-chloropyridazine core displays aromatic proton signals at δ 8.2–8.5 ppm (1H, pyridazine-H), with hydroxymethyl protons resonating at δ 4.5–4.8 ppm .
Pharmaceutical Relevance
- This compound: Used as a precursor for kinase inhibitors and antiviral agents due to its electrophilic chlorine .
- N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine hydrochloride : Explored for neuroactive properties, leveraging the cyclopropane amine moiety .
- Piperidine derivatives : Investigated in antipsychotic drug development for dopamine receptor modulation .
Agrochemical Potential
Thiadiazole derivatives demonstrate herbicidal activity, with EC₅₀ values <10 μM against broadleaf weeds, attributed to thiadiazole-mediated electron transport disruption .
Preparation Methods
Synthesis of the Pyridazine Core with Chlorine Substitution
A common precursor is 3,6-dichloropyridazine, which can be selectively functionalized. According to a Chinese patent (CN104844523A), 3-amino-6-chloropyridazine is synthesized by reacting 3,6-dichloropyridazine with ammoniacal liquor in DMF at 100 °C for about 9 hours, followed by purification via recrystallization and silica gel chromatography. This reaction demonstrates mild conditions and high purity product formation, suggesting the feasibility of selective substitution on the pyridazine ring.
Introduction of the Hydroxymethyl Group at the 3-Position
The hydroxymethyl group is typically introduced by reduction of an aldehyde or ester precursor at the 3-position of the pyridazine ring. While direct literature on (6-chloropyridazin-3-yl)methanol is limited, analogous methods for related pyridine derivatives provide insight:
Reduction of methyl esters to primary alcohols using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or methanol at low temperatures (-78 °C to room temperature) yields the corresponding hydroxymethyl derivatives in moderate to high yields (62-84%).
For example, methyl 6-methylnicotinate is reduced by LiAlH4 in ether/THF at -78 °C to afford (6-methylpyridin-3-yl)methanol with 62% yield after workup. This methodology can be adapted for pyridazine derivatives by substituting the methyl group with chlorine and adjusting conditions to prevent dehalogenation.
Conversion to Hydrochloride Salt
The hydrochloride salt formation is typically achieved by treatment of the free base alcohol with hydrogen chloride gas or hydrochloric acid in an organic solvent such as toluene, dichloromethane, or chloroform. This step improves the compound’s stability and crystallinity.
For example, (6-methylpyridin-3-yl)methanol is converted to its chloromethyl hydrochloride salt by reaction with thionyl chloride (SOCl2) in toluene or chloroform at 20-65 °C for 1 hour, yielding 92-96% of the hydrochloride salt as a solid.
The analogous procedure for this compound would involve careful control of temperature and reaction time to avoid side reactions.
Summary Table of Key Preparation Steps and Conditions
Detailed Research Findings and Notes
Selective Functionalization: The use of 3,6-dichloropyridazine as a starting material allows for selective substitution at the 3-position without disturbing the 6-chloro substituent. The reaction with ammoniacal liquor is conducted under mild conditions (30-180 °C range, typically 100 °C) and results in high purity products with straightforward purification.
Reduction Techniques: Lithium aluminum hydride is the preferred reducing agent for converting esters to primary alcohols in heterocyclic systems due to its strong reducing power and compatibility with aromatic rings. Sodium borohydride can be used for milder reductions but may require longer reaction times or higher temperatures.
Salt Formation: The hydrochloride salt improves the compound's handling properties, solubility, and stability. Thionyl chloride is an effective chlorinating agent to convert the hydroxymethyl group to the chloromethyl hydrochloride salt, which can be isolated as a crystalline solid.
Purification: Typical purification methods include recrystallization from appropriate solvents and silica gel column chromatography to achieve high purity (>98%) suitable for research or pharmaceutical use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-Chloropyridazin-3-yl)methanol hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, demonstrates that 6-chloropyridazin-3-yl derivatives (e.g., compounds 117–119) are synthesized by introducing substituents at the 3-position of pyridazine through regioselective amination or alkylation. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC to confirm stepwise progression . highlights the use of tert-butoxycarbonyl (Boc) protection for amino groups during synthesis, which can stabilize reactive intermediates and improve selectivity .
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) alongside reference standards (e.g., USP-grade impurities) to quantify impurities (<2%) as per . Validate the method using ICH guidelines for precision, accuracy, and linearity .
- Structural Identity : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystallographic validation, use single-crystal X-ray diffraction with SHELXL refinement ( ) to resolve bond angles and hydrogen-bonding networks .
Q. What are the key stability considerations for storing this compound, and which analytical techniques detect degradation products?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the chloropyridazine moiety (). Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze samples via HPLC-UV or LC-MS to detect degradation products (e.g., dechlorinated or oxidized derivatives). Compare degradation profiles against pharmacopeial standards () .
Advanced Research Questions
Q. How can regioselectivity challenges in the functionalization of the pyridazine ring be addressed during derivatization of this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Use computational tools (e.g., DFT calculations) to predict reactive sites on the pyridazine ring. Experimentally, employ directing groups (e.g., hydroxyl or amino) to bias substitution toward the 4-position (). For example, shows that steric hindrance from cyclopropane rings in analogs can alter reaction pathways .
Q. What strategies resolve contradictions between computational predictions and experimental data in the hydrogen-bonding network of this compound?
- Methodological Answer : Cross-validate computational models (e.g., molecular dynamics simulations) with experimental techniques:
- X-ray crystallography : Refine crystal structures using SHELXL to confirm hydrogen-bond distances and angles ( ).
- Solid-state NMR : Compare predicted vs. observed chemical shifts for hydroxyl and amino protons.
Adjust computational parameters (e.g., solvent dielectric constant) to align with experimental conditions () .
Q. How do solvent polarity and temperature variations affect the reaction kinetics of nucleophilic substitutions involving this compound?
- Methodological Answer : Conduct kinetic studies under controlled conditions:
- Solvent Effects : Use a polarity series (e.g., DMSO, THF, ethanol) to measure rate constants (k) via UV-Vis spectroscopy. Correlate results with Kamlet-Taft solvent parameters.
- Temperature Dependence : Apply the Arrhenius equation to determine activation energy (Ea) using rate data collected at 25–80°C.
and suggest that polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate reaction rates but may increase side reactions .
Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
